Cdc7 Kinase Halogen Differentiation
In the systematic SAR exploration of trisubstituted thiazoles as Cdc7 kinase inhibitors by Reichelt et al. (2014), halogen substitution on the benzamide ring was identified as a critical determinant of potency. While the specific compound N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide was not the lead compound reported, the study established that 4-chlorobenzamide-bearing thiazoles exhibit distinct Cdc7 inhibitory profiles compared to their 4-fluoro counterparts within the same scaffold series [1]. The lead compound from this series, bearing a 2,4-dichlorophenyl substitution, achieved an IC50 of 44 nM against Cdc7 kinase in biochemical assays and 850 nM in cellular MCM2 phosphorylation assays in HCT116 cells [1][2]. The 4-chloro substitution pattern contributes to a calculated ClogP increase of approximately 0.6–0.8 log units compared to the 4-fluoro analog (C13H12FN3O2S, MW 293.32, CAS 1021255-86-6), which directly impacts membrane permeability and non-specific protein binding .
| Evidence Dimension | Cdc7 kinase inhibition potency (class-level SAR trend) |
|---|---|
| Target Compound Data | Not directly reported in primary literature for CAS 1021229-99-1; structural analog within the Reichelt et al. trisubstituted thiazole series |
| Comparator Or Baseline | Lead compound 2-(2-aminopyrimidin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carboxamide (PMID24793884C74): Cdc7 IC50 = 44 nM; cellular MCM2 phosphorylation IC50 = 850 nM in HCT116 cells [1][2] |
| Quantified Difference | Quantitative difference for the target compound vs. comparator cannot be calculated due to absence of direct data. ClogP differential: ~0.6–0.8 log units higher for 4-Cl vs. 4-F analog (calculated, not experimentally determined for this compound). |
| Conditions | Biochemical Cdc7 kinase inhibition assay; cellular MCM2 phosphorylation assay in human HCT116 colorectal carcinoma cells [1] |
Why This Matters
The 4-chloro substitution provides a distinct lipophilicity-hydrophilicity balance compared to 4-fluoro analogs, which procurement decisions must account for when selecting building blocks for kinase inhibitor optimization programs where membrane permeability is a critical parameter.
- [1] Reichelt A, Bailis JM, Bartberger MD, et al. Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. Eur J Med Chem. 2014;80:364-382. doi:10.1016/j.ejmech.2014.04.013. PMID: 24793884. View Source
- [2] BindingDB. BDBM50016163 (CHEMBL3261514). Cdc7 IC50 data from Reichelt et al. 2014. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50044401 View Source
